molecular formula C19H20N2O3 B4598586 N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide

N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide

Cat. No.: B4598586
M. Wt: 324.4 g/mol
InChI Key: SPYRUNSNJOORSC-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a morpholin-4-ylcarbonyl group and a methyl group

Scientific Research Applications

N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reduced using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the nitro group in the precursor compound using hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylcarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, leading to inhibition or modulation of its activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
  • N-(1-(2-morpholin-4-yl-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide

Uniqueness

N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylcarbonyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-7-8-16(19(23)21-9-11-24-12-10-21)13-17(14)20-18(22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYRUNSNJOORSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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